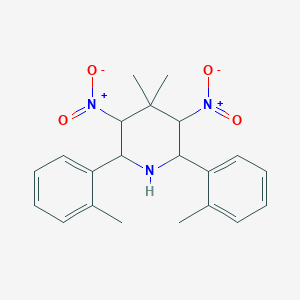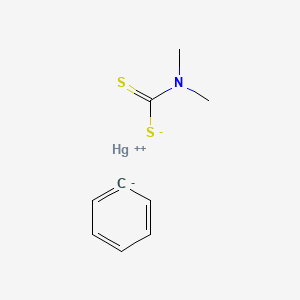
Phenylmercury dimethyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylmercury dimethyldithiocarbamate is an organomercury compound with the molecular formula C₉H₁₁HgNS₂ . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phenyl group attached to a mercury atom, which is further bonded to a dimethyldithiocarbamate group.
Preparation Methods
Phenylmercury dimethyldithiocarbamate can be synthesized through several methods. One common synthetic route involves the reaction of phenylmercury chloride with sodium dimethyldithiocarbamate in an aqueous medium . The reaction conditions typically include moderate temperatures and stirring to ensure complete reaction. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Phenylmercury dimethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different mercury-containing products.
Reduction: Reduction reactions can convert this compound into other organomercury compounds.
Substitution: The phenyl group or the dimethyldithiocarbamate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenylmercury dimethyldithiocarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of phenylmercury dimethyldithiocarbamate involves its interaction with specific molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity . This interaction disrupts normal cellular processes and can result in various biological effects. The pathways involved in its mechanism of action include the inhibition of aldehyde dehydrogenase and other thiol-containing enzymes .
Comparison with Similar Compounds
Phenylmercury dimethyldithiocarbamate can be compared with other organomercury compounds, such as:
- Phenylmercury acetate
- Phenylmercury chloride
- Methylmercury dimethyldithiocarbamate
These compounds share similar structural features but differ in their specific functional groups and reactivity. This compound is unique due to its specific combination of phenyl and dimethyldithiocarbamate groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
32407-99-1 |
|---|---|
Molecular Formula |
C9H11HgNS2 |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
benzene;N,N-dimethylcarbamodithioate;mercury(2+) |
InChI |
InChI=1S/C6H5.C3H7NS2.Hg/c1-2-4-6-5-3-1;1-4(2)3(5)6;/h1-5H;1-2H3,(H,5,6);/q-1;;+2/p-1 |
InChI Key |
XJFQNUJQAICCMY-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=S)[S-].C1=CC=[C-]C=C1.[Hg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14142571.png)
![4,7,7-trimethyl-N'-(4-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B14142580.png)
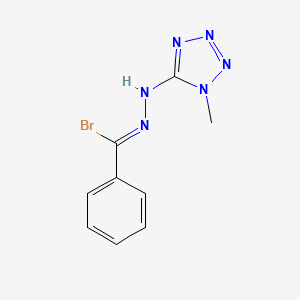
![4-[2-(4-Methylphenyl)ethyl]benzoic acid](/img/structure/B14142583.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B14142590.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-(diethylamino)phenol](/img/structure/B14142592.png)
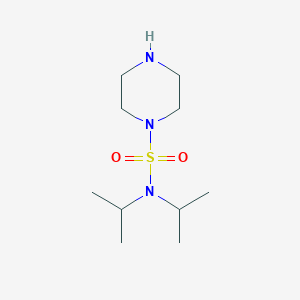
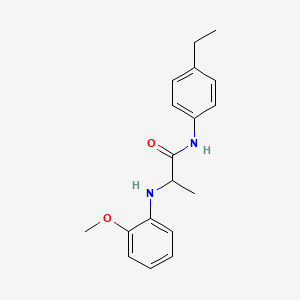
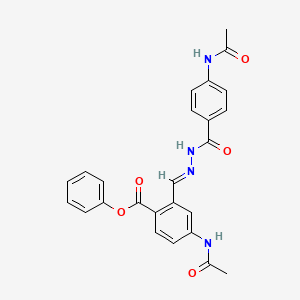
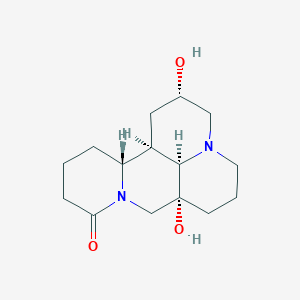
![1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14142620.png)
![4-(3-aminopropyl)-6-methoxy-2H-[1]-benzopyran hydrochloride](/img/structure/B14142621.png)
![1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol](/img/structure/B14142630.png)
